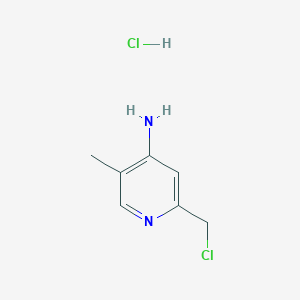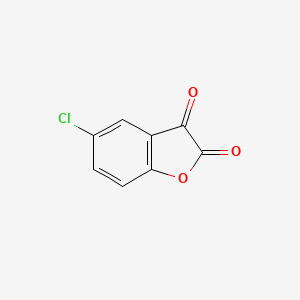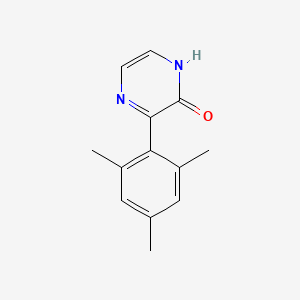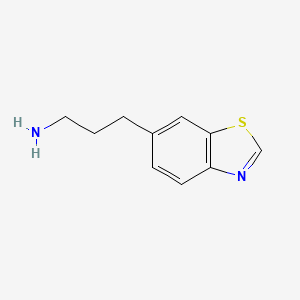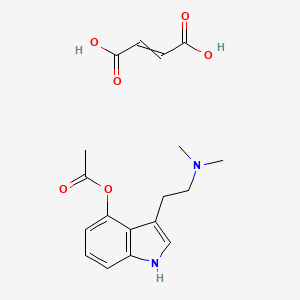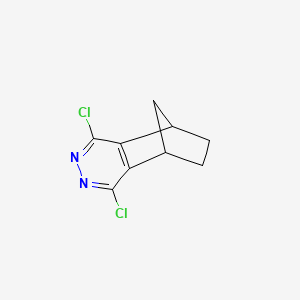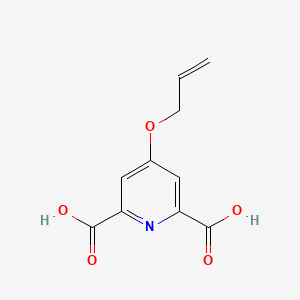
4-(Allyloxy)pyridine-2,6-dicarboxylic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Allyloxy)pyridine-2,6-dicarboxylic Acid is an organic compound with the molecular formula C10H9NO5 It is a derivative of pyridine-2,6-dicarboxylic acid, where an allyloxy group is attached to the fourth position of the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Allyloxy)pyridine-2,6-dicarboxylic Acid typically involves the Kröhnke method, which is a well-known approach for synthesizing pyridine derivatives. The process begins with the reaction of substituted benzaldehydes with sodium pyruvate to form intermediate chalcones. These chalcones then undergo heterocyclization in an aqueous medium to yield 4-aryl-6-methylpyridine-2-carboxylic acids. Finally, oxidation of the methyl group results in the formation of this compound .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and using continuous flow reactors to enhance yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: 4-(Allyloxy)pyridine-2,6-dicarboxylic Acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.
Substitution: The allyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products: The major products formed from these reactions include derivatives with modified functional groups, such as alcohols, esters, and other substituted pyridine compounds .
Applications De Recherche Scientifique
4-(Allyloxy)pyridine-2,6-dicarboxylic Acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing complex organic molecules and coordination compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the synthesis of materials with specific properties, such as polymers and catalysts .
Mécanisme D'action
The mechanism of action of 4-(Allyloxy)pyridine-2,6-dicarboxylic Acid involves its interaction with various molecular targets and pathways. The compound can chelate metal ions, forming stable complexes that can influence biological processes. For example, its calcium-dipicolinic acid complex is known to protect deoxyribonucleic acid (DNA) from heat denaturation, enhancing DNA stability .
Comparaison Avec Des Composés Similaires
Pyridine-2,6-dicarboxylic Acid (Dipicolinic Acid): A closely related compound with similar chelating properties.
2,4-Pyridinedicarboxylic Acid: Another pyridine derivative with distinct biological activities.
2,6-Pyridinedicarbonyl Dichloride: A derivative used in the synthesis of various organic compounds .
Uniqueness: 4-(Allyloxy)pyridine-2,6-dicarboxylic Acid is unique due to the presence of the allyloxy group, which imparts distinct chemical reactivity and potential applications. This functional group allows for further modifications and the synthesis of a wide range of derivatives with tailored properties.
Propriétés
Formule moléculaire |
C10H9NO5 |
|---|---|
Poids moléculaire |
223.18 g/mol |
Nom IUPAC |
4-prop-2-enoxypyridine-2,6-dicarboxylic acid |
InChI |
InChI=1S/C10H9NO5/c1-2-3-16-6-4-7(9(12)13)11-8(5-6)10(14)15/h2,4-5H,1,3H2,(H,12,13)(H,14,15) |
Clé InChI |
FROYMHAREMUSNB-UHFFFAOYSA-N |
SMILES canonique |
C=CCOC1=CC(=NC(=C1)C(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




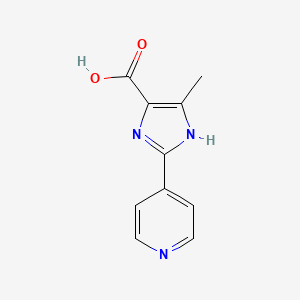

![Tert-butyl 4-(3-(6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-(methylamino)-7-oxopyrido[2,3-D]pyrimidin-8(7H)-YL)propyl)piperazine-1-carboxylate](/img/structure/B13702924.png)
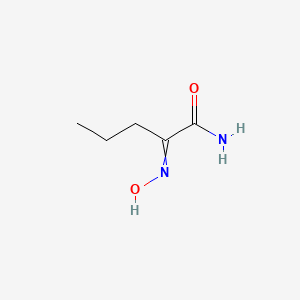
![Methyl 2-[4-(Difluoromethyl)-3-methoxybenzamido]acetate](/img/structure/B13702942.png)
